2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride
Overview
Description
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride, also known as MPEC, is a chemical compound used in scientific research. It is a sulfonyl chloride derivative that has been used as a reagent for the synthesis of various organic compounds. MPEC is a colorless liquid that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Scientific Research Applications
Synthesis of Complex Organic Molecules
- A study by Percec et al. (2001) describes the synthesis of functional aromatic multisulfonyl chlorides, which includes variants of sulfonyl chlorides. These compounds serve as key building blocks in the preparation of dendritic and other complex organic molecules. The synthesis involves a series of reactions, including the oxidative chlorination of certain precursors to form sulfonyl chlorides (Percec et al., 2001).
Anticancer Activity
- Research by Muškinja et al. (2019) has shown that certain sulfonyl esters, synthesized from sulfonyl chlorides and phenolic chalcone analogues, exhibit strong in vitro anticancer activities. These compounds demonstrate the ability to induce apoptotic cell death and cell cycle arrest in various cancer cell lines, highlighting their potential in cancer treatment (Muškinja et al., 2019).
Electrolysis Products
- Elizalde-González et al. (2012) identified sulfonyl aromatic alcohols as products formed by the electrolysis of a reactive dye. This study contributes to understanding the transformation mechanisms of sulfonyl compounds in industrial processes (Elizalde-González et al., 2012).
Sensor Development
- Sheikh et al. (2016) synthesized bis-sulfonamides, including molecules prepared using sulfonyl chlorides, for applications as heavy metal sensors. These compounds, when fabricated onto electrodes, showed high sensitivity and selectivity for cobalt ions, indicating their utility in environmental and health-care monitoring (Sheikh et al., 2016).
Fluorescent Labeling in Chromatography
- Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents, including 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides, for determining phenols in high-performance liquid chromatography. This application is crucial for sensitive detection and analysis in chemical and biological samples (Tsuruta et al., 2000).
properties
IUPAC Name |
2-(4-methoxyphenoxy)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESVPAQVZZIIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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